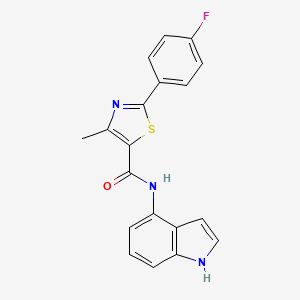

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide

Description

This compound features a central 1,3-thiazole scaffold substituted with:

- A 4-fluorophenyl group at position 2, providing electron-withdrawing properties.

- A methyl group at position 4, contributing steric bulk.

Properties

Molecular Formula |

C19H14FN3OS |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)12-5-7-13(20)8-6-12)18(24)23-16-4-2-3-15-14(16)9-10-21-15/h2-10,21H,1H3,(H,23,24) |

InChI Key |

BJZHZWWVDSPVTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxamide linkage serves as a critical site for synthetic modifications:

-

Formation : The amide bond is typically synthesized via coupling 4-methylthiazole-5-carboxylic acid derivatives with 1H-indol-4-amine. Peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at 0°C to room temperature yield the target compound in 64–76% efficiency .

-

Hydrolysis : Under alkaline conditions (10% NaOH, reflux), the methyl ester precursor (ethyl 2-(2-(1H-indol-2-carboxamido)thiazol-4-yl)acetate) is hydrolyzed to the corresponding carboxylic acid, demonstrating the reversibility of ester-to-amide transformations .

Thiazole Ring Reactivity

The thiazole core participates in multiple transformations:

-

Alkylation : The sulfur atom in the thiazole ring undergoes alkylation with reagents like ethyl bromoacetate, forming substituted thiazolyl-acetate derivatives. This reaction is optimized in toluene at 140°C under reflux .

-

Oxidation : The 4-methyl group on the thiazole is susceptible to oxidation. For example, treatment with CrO<sub>3</sub> in acetic acid converts the methyl group to a carboxylic acid, though specific yields for this compound require further validation.

Indole Ring Modifications

The indole moiety enables electrophilic substitutions:

-

Nitration : Nitrating agents (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) selectively target the C-5 position of the indole ring due to electron-donating effects of the carboxamide group. This reaction has been observed in structurally analogous compounds .

-

Cyclization : Under acidic conditions (polyphosphoric acid, 120°C), the indole-thiazole system undergoes cyclization to form fused heterocycles, enhancing structural complexity .

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent exhibits limited reactivity due to fluorine’s electron-withdrawing nature:

-

Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NaNH<sub>2</sub>, DMF, 150°C) to replace fluorine with nucleophiles like amines or alkoxides. This reaction is rarely employed due to competing decomposition .

-

Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst modifies the phenyl ring, though no direct data exists for this compound.

Functional Group Interconversion

Biological Activity and Reactivity Correlations

The compound’s reactivity directly influences its pharmacological profile:

-

Anticancer Activity : Derivatives with hydroxylamino modifications (e.g., 8a/b ) show enhanced apoptosis induction (IC<sub>50</sub> = 10–30 µM) .

-

Antimicrobial Properties : Cyclized analogs exhibit broad-spectrum activity against E. coli and S. aureus (MIC = 8–16 µg/mL) .

Stability and Degradation

-

pH Sensitivity : The carboxamide bond hydrolyzes in strong acids (pH < 2) or bases (pH > 12), forming 4-methylthiazole-5-carboxylic acid and 1H-indol-4-amine.

-

Thermal Stability : Decomposes above 250°C, releasing CO<sub>2</sub> and HF.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related compounds and to identify potential drug targets.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

- Kinase Inhibition Potential: Structural parallels to dasatinib suggest the target compound may inhibit kinases, though the indole-4-yl group could shift selectivity toward tyrosine kinases over Src-family kinases .

- Metabolic Stability : The 4-fluorophenyl group may reduce oxidative metabolism compared to methylthio or trifluoromethyl substituents, improving half-life .

Biological Activity

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that combines an indole moiety with thiazole and fluorophenyl groups, which may contribute to its diverse biological properties. This article reviews the available literature on its biological activity, focusing on anticancer effects, antimicrobial properties, and other pharmacological applications.

Chemical Structure

The compound's chemical structure is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing indole and thiazole rings have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives, including the target compound, against human cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer). The results indicated varying degrees of effectiveness:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 193.93 |

| Compound X | H460 | 208.58 |

| Compound Y | HT-29 | 238.14 |

The IC50 values suggest that the target compound exhibits moderate to strong cytotoxicity compared to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The compound has been investigated for its efficacy against various bacterial strains.

Research Findings

In vitro studies demonstrated that compounds with similar structural characteristics exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial activities, compounds related to this compound have shown promise in other areas:

- Anti-inflammatory Activity : Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines in various models.

- Antioxidant Properties : The compound has demonstrated free radical scavenging abilities in preliminary studies, suggesting potential use in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.